Pseudodistomin B triacetate Pseudodistomin B triacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1869122
InChI: InChI=1S/C24H40N2O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-22-17-24(30-21(4)29)23(25-19(2)27)18-26(22)20(3)28/h8-11,22-24H,5-7,12-18H2,1-4H3,(H,25,27)/b9-8+,11-10+/t22-,23+,24-/m1/s1
SMILES:
Molecular Formula: C24H40N2O4
Molecular Weight: 420.6 g/mol

Pseudodistomin B triacetate

CAS No.:

Cat. No.: VC1869122

Molecular Formula: C24H40N2O4

Molecular Weight: 420.6 g/mol

* For research use only. Not for human or veterinary use.

Pseudodistomin B triacetate -

Specification

Molecular Formula C24H40N2O4
Molecular Weight 420.6 g/mol
IUPAC Name [(2R,4R,5S)-5-acetamido-1-acetyl-2-[(6E,8E)-trideca-6,8-dienyl]piperidin-4-yl] acetate
Standard InChI InChI=1S/C24H40N2O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-22-17-24(30-21(4)29)23(25-19(2)27)18-26(22)20(3)28/h8-11,22-24H,5-7,12-18H2,1-4H3,(H,25,27)/b9-8+,11-10+/t22-,23+,24-/m1/s1
Standard InChI Key HEOQPIZQEDPHRS-PBXHQYJQSA-N
Isomeric SMILES CCCC/C=C/C=C/CCCCC[C@@H]1C[C@H]([C@H](CN1C(=O)C)NC(=O)C)OC(=O)C
Canonical SMILES CCCCC=CC=CCCCCCC1CC(C(CN1C(=O)C)NC(=O)C)OC(=O)C

Introduction

Chemical Structure and Properties

Pseudodistomin B triacetate is characterized by a 2,4,5-trisubstituted piperidine core with a distinct stereochemistry and a dienyl side chain. The compound has the molecular formula C24H40N2O4 and a molecular weight of 420.6 g/mol . Its IUPAC name is [(2R,4R,5S)-5-acetamido-1-acetyl-2-[(6E,8E)-trideca-6,8-dienyl]piperidin-4-yl] acetate, reflecting its complex structure with three acetyl groups attached to the core skeleton .

The compound features a piperidine ring with specific stereochemistry at positions 2, 4, and 5 (2R, 4R, 5S), and a characteristic (6E,8E)-trideca-6,8-dienyl side chain attached to the C-2 position of the piperidine ring . This specific configuration is crucial for its biological activities and has been a subject of extensive structural studies.

Table 1: Physicochemical Properties of Pseudodistomin B Triacetate

PropertyValue
Molecular FormulaC24H40N2O4
Molecular Weight420.6 g/mol
Physical StateNot specified in literature
IUPAC Name[(2R,4R,5S)-5-acetamido-1-acetyl-2-[(6E,8E)-trideca-6,8-dienyl]piperidin-4-yl] acetate
Stereochemistry2R,4R,5S (piperidine ring substituents)
Side Chain(6E,8E)-trideca-6,8-dienyl at C-2 position

Structural Elucidation and Revision

Further reinvestigation through chemical degradation experiments revealed that the correct structure has the diene positioned at 6',8' with E configuration at both double bonds . This structural revision was confirmed when the synthetic triacetate with the revised structure showed spectral data matching those of the natural specimen's derivative .

The absolute stereochemistry of the piperidine core (2R,4R,5S) was established through total synthesis efforts and comparison with authentic samples . This stereochemical configuration is crucial for the biological profile of these compounds and has been a central focus in synthetic approaches.

Synthesis of Pseudodistomin B Triacetate

Several synthetic strategies have been developed for pseudodistomin B triacetate, highlighting its significance as a synthetic target in natural product chemistry. These approaches focus on establishing the correct stereochemistry of the trisubstituted piperidine core and installing the unsaturated side chain.

β-Amino Ester Approach

One of the most significant synthetic routes involves the use of enantiopure β-amino esters as starting materials. This method, developed by Naito and colleagues, proceeds through several key steps :

  • Michael addition reaction of enantiopure β-amino esters with methyl acrylate

  • Dieckmann condensation to form a cyclized intermediate

  • Enol silylation to produce enol ethers

  • Stereoselective hydrogenation using Raney-Ni catalyst at 80 atm and 80°C

The hydrogenation step is particularly critical as it establishes the desired stereochemistry at positions 2, 4, and 5 of the piperidine ring with high diastereoselectivity. During this reaction, Ni-H attacks the C-C double bond from the direction of the 2-alkyl group, resulting in all three substituents adopting a cis relationship .

The synthesis is completed through Curtius rearrangement to introduce the nitrogen functionality at position 5 and Julia olefination to construct the dienyl side chain .

Sulfinimine-Derived Approach

Davis et al. reported an alternative asymmetric synthesis using sulfinimine-derived chiral building blocks . This elegant approach involves:

  • Preparation of N-sulfinyl δ-amino β-ketoesters

  • Treatment with dimethylformamide dimethyl acetal to form enaminones

  • One-pot hydrolysis triggering intramolecular Michael addition

  • Retro-Michael-type elimination to yield enantiopure 2,4,5-trisubstituted piperidines

This methodology represents a concise formal asymmetric synthesis of pseudodistomin B triacetate and demonstrates the utility of sulfinimine chemistry in constructing complex nitrogen-containing structures .

Table 2: Comparison of Synthetic Approaches to Pseudodistomin B Triacetate

Synthetic MethodKey FeaturesKey IntermediatesStereochemical ControlReference
β-Amino Ester ApproachMichael addition, Dieckmann condensation, hydrogenationEnol ethersRaney-Ni catalyzed hydrogenationNaito et al. (2000)
Sulfinimine-Derived ApproachIntramolecular Michael addition, retro-Michael eliminationN-Sulfinyl δ-amino β-ketoester enaminonesChiral auxiliary controlDavis et al. (2005)

Biological Activities

While specific biological data for pseudodistomin B triacetate itself is limited in the available literature, the parent compound pseudodistomin B exhibits several notable biological properties that make this family of compounds interesting for pharmacological research.

The natural pseudodistomin B demonstrates:

  • Potent antineoplastic (anti-cancer) activity, particularly against murine leukemia cells

  • Calmodulin antagonistic activity, which may influence various cellular signaling pathways

  • Antispasmodic properties that affect smooth muscle function

These activities are likely related to the specific three-dimensional structure of the molecule, particularly the stereochemistry of the piperidine core and the configuration of the side chain. The triacetate derivative may possess modified biological properties due to the acetyl groups, which could affect factors such as membrane permeability, target binding, and metabolic stability.

Research Significance and Applications

Pseudodistomin B triacetate holds significance in several areas of chemical and biological research:

Synthetic Methodology Development

The complex structure of pseudodistomin B triacetate has stimulated the development of novel synthetic strategies for constructing stereochemically defined piperidine frameworks . The methodologies developed for its synthesis have broader applications in the preparation of other bioactive alkaloids containing similar structural motifs.

Structural Studies

As a stable derivative of pseudodistomin B, the triacetate form has played a crucial role in structural elucidation studies. The initial structural revision of pseudodistomin B's side chain was facilitated through comparison of synthetic and natural triacetate derivatives . This highlights the importance of such derivatives in natural product structure determination.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator